molecular formula C23H32O6 B13442563 (4E, 8E)-Sphingadienine-C18-1-phosphate

(4E, 8E)-Sphingadienine-C18-1-phosphate

Cat. No.: B13442563
M. Wt: 404.5 g/mol
InChI Key: VVVBIGJTQWJCHV-VLESFSHWSA-N
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Description

(4E, 8E)-Sphingadienine-C18-1-phosphate is a sphingolipid metabolite that plays a crucial role in cellular signaling and regulation. Sphingolipids are a class of lipids that are essential components of cell membranes and are involved in various biological processes, including cell growth, differentiation, and apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E, 8E)-Sphingadienine-C18-1-phosphate typically involves the use of sphingosine as a starting material. The synthetic route includes several steps such as protection, oxidation, and phosphorylation. The reaction conditions often require specific reagents and catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(4E, 8E)-Sphingadienine-C18-1-phosphate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures, pH levels, and solvent systems to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sphingadienine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated sphingadienine analogs.

Scientific Research Applications

(4E, 8E)-Sphingadienine-C18-1-phosphate has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study sphingolipid metabolism and its role in cellular processes.

    Biology: Investigated for its role in cell signaling pathways, particularly those involved in cell growth, differentiation, and apoptosis.

    Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer, neurodegenerative disorders, and metabolic syndromes.

    Industry: Utilized in the development of pharmaceuticals and as a biochemical tool in various research studies.

Mechanism of Action

The mechanism of action of (4E, 8E)-Sphingadienine-C18-1-phosphate involves its interaction with specific molecular targets and pathways. It acts as a signaling molecule, binding to receptors and enzymes that regulate cellular processes. The pathways involved include those related to cell growth, apoptosis, and stress responses, making it a critical component in maintaining cellular homeostasis.

Comparison with Similar Compounds

Similar Compounds

    (4E, 8E, 10E)-Sphinga-4, 8, 10-trienine: Another sphingolipid metabolite with similar structural features but different biological activities.

    (4E, 8E, 12E)-4, 6, 8, 10, 12, 14-hexamethyl-7, 11-bis: A compound with multiple double bonds and hydroxyl groups, used in different biochemical studies.

Uniqueness

(4E, 8E)-Sphingadienine-C18-1-phosphate is unique due to its specific double bond configuration and phosphate group, which confer distinct biological activities and signaling properties. Its ability to interact with various molecular targets and pathways sets it apart from other sphingolipid metabolites.

Properties

Molecular Formula

C23H32O6

Molecular Weight

404.5 g/mol

InChI

InChI=1S/C23H32O6/c1-20-7-5-15(24)9-14(20)3-4-16-17-6-8-22(21(17,2)10-18(25)19(16)20)23(29-13-27-22)11-26-12-28-23/h9,16-19,25H,3-8,10-13H2,1-2H3/t16-,17-,18-,19+,20-,21-,22+,23?/m0/s1

InChI Key

VVVBIGJTQWJCHV-VLESFSHWSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@]45C6(COCO6)OCO5)C)O

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC45C6(COCO6)OCO5)C)O

Origin of Product

United States

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